Home > Products > Screening Compounds P147634 > Beta-defensin C7 precursor
Beta-defensin C7 precursor -

Beta-defensin C7 precursor

Catalog Number: EVT-246895
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin C7 precursor is a member of the beta-defensin family, which consists of small cationic peptides known for their antimicrobial properties. These peptides play a crucial role in the innate immune response by targeting a broad range of pathogens, including bacteria, fungi, and viruses. The precursor form of beta-defensin C7 is synthesized as an inactive protein that undergoes post-translational modifications to become biologically active.

Source

Beta-defensin C7 is primarily expressed in epithelial tissues, particularly in the respiratory and gastrointestinal tracts. It is encoded by the DEFB7 gene located on chromosome 8 in humans. This gene is part of a larger cluster of defensin genes that have evolved through duplication and divergence, allowing for a diverse array of antimicrobial peptides with varying functions and specificities .

Classification

Beta-defensin C7 belongs to the beta-defensin class of antimicrobial peptides characterized by their unique cysteine-rich structure, which forms a distinctive three-dimensional fold crucial for their activity. This class is classified based on the presence of six cysteine residues that form disulfide bonds, contributing to the stability and functionality of the peptide .

Synthesis Analysis

Methods

The synthesis of beta-defensin C7 precursor can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis.

  1. Recombinant DNA Technology: This method involves cloning the DEFB7 gene into expression vectors, which are then introduced into host cells (such as bacteria or yeast) for protein production. The expressed protein is subsequently purified using chromatographic techniques.
  2. Solid-Phase Peptide Synthesis: This approach allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of disulfide bonds to create the mature peptide structure. Recent advancements have improved yields through optimized conditions and protective group strategies .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of beta-defensin C7 precursor features a compact arrangement stabilized by disulfide bridges formed between cysteine residues. The typical structure consists of a central beta-sheet flanked by alpha-helices, contributing to its amphipathic nature that is essential for membrane interaction .

Data

The amino acid sequence includes several positively charged residues that facilitate electrostatic interactions with negatively charged bacterial membranes, enhancing its antimicrobial activity. The molecular weight of the mature peptide is approximately 4 kDa .

Chemical Reactions Analysis

Reactions

The activation of beta-defensin C7 precursor involves proteolytic cleavage by specific enzymes such as matrix metalloproteinases. This cleavage releases the active peptide from its precursor form, enabling it to exert its antimicrobial effects.

Technical Details

Proteolytic processing typically occurs at specific sites within the pro-domain of the precursor, leading to the release of a mature peptide that retains antimicrobial properties. The precise cleavage sites are critical for generating biologically active forms .

Mechanism of Action

Process

Beta-defensin C7 exerts its antimicrobial effects primarily through disruption of microbial membranes. The cationic nature allows it to bind to negatively charged lipid bilayers, leading to membrane permeabilization and cell lysis.

Data

Studies have shown that beta-defensins can also modulate immune responses by attracting immune cells to sites of infection and promoting wound healing through chemotactic activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Isoelectric Point: Generally around pH 6-8 due to its cationic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature variations.

Relevant analyses indicate that beta-defensins maintain structural integrity under various environmental conditions but may lose activity if subjected to harsh proteolytic environments .

Applications

Scientific Uses

Beta-defensin C7 has significant applications in various fields:

  1. Antimicrobial Research: It serves as a model for studying innate immunity and developing new antimicrobial agents.
  2. Therapeutics: Potential use in treating infections resistant to standard antibiotics due to its broad-spectrum activity.
  3. Diagnostics: Its expression levels can serve as biomarkers for inflammatory diseases or infections .
Molecular Biology and Genetic Regulation

Genomic Localization and Evolutionary Phylogeny

Beta-defensin C7 precursor (encoded by the DEFB107 gene in humans) belongs to a rapidly evolving gene family clustered on chromosome 8p22-p23. This genomic locus spans ~350 kb and houses multiple beta-defensin genes (DEFB103, DEFB104, DEFB105, DEFB106, DEFB107, DEFB108) and a pseudogene (DEFB109p). The genes are organized in a tandem repeat configuration, suggesting successive gene duplication events [4]. Comparative genomics reveals that this cluster emerged before the human-baboon divergence (>23 million years ago), with positive selection driving divergence in the second exon (encoding the mature peptide). Notably, exon 1 (signal peptide) shows evolutionary stasis, while exon 2 exhibits accelerated divergence—particularly at sites affecting peptide charge and antimicrobial specificity [4].

Bovine orthologs (e.g., enteric β-defensin, EBD) localize to chromosome 27 (Cluster D), which harbors 30 β-defensin genes. This expansion contrasts with primates and indicates species-specific adaptation to pathogen pressures [5] [8]. The bovine EBD gene shares <30% amino acid identity with human DEFB107, yet retains the conserved six-cysteine motif characteristic of β-defensins [5].

Table 1: Genomic Organization of Beta-Defensin Clusters

SpeciesChromosomeCluster Size (Genes)Key Evolutionary Feature
Human8p22-p236 functional + 1 pseudogenePositive selection in exon 2; duplication post-dating primate divergence
Bovine2730Largest known cluster; lineage-specific expansion for mucosal defense
Murine8A35Syntenic to human chr 8; reduced gene number

Transcriptional Regulation Mechanisms

Beta-defensin C7 expression is tightly regulated in epithelial and immune cells through pathogen- and cytokine-responsive pathways:

  • NF-κB/NF-IL6 Pathways: Bacterial LPS induces DEFB107 via TLR4-CD14 signaling, activating nuclear translocation of NF-κB. Consensus binding sites for NF-κB and NF-IL6 exist in the 5’-flanking region (-324 bp upstream of TSS). Gel shift assays confirm LPS-induced NF-κB binding, while NF-IL6 is constitutively active [2]. This mirrors regulation of tracheal antimicrobial peptide (TAP), a bovine β-defensin [2] [5].
  • EGFR Signaling: In epithelial cancers (e.g., oral squamous cell carcinoma), DEFB107 is upregulated via EGFR-dependent MAPK cascades. EGF binding induces ERK1/2 phosphorylation, activating AP-1 transcription factors that bind promoter elements [7].
  • Epigenetic Modifiers: Histone acetylation enhances chromatin accessibility at DEFB107 loci. Butyrate (a histone deacetylase inhibitor) upregulates expression in colonic epithelia, linking microbial metabolites to defensin production [8].

Table 2: Transcriptional Regulators of Beta-Defensin C7

InducerSignaling PathwayCell TypeFunctional Outcome
LPS (TLR4 agonist)CD14 → NF-κB/NF-IL6Tracheal epithelium5–10 fold mRNA induction
EGFEGFR → MAPK/AP-1Oral keratinocytesOverexpression in carcinomas
ButyrateHDAC inhibition → chromatin remodelingColonic crypt cellsEnhanced constitutive expression

Post-Translational Modifications and Proteolytic Activation

Beta-defensin C7 precursor undergoes proteolytic maturation to attain antimicrobial activity:

  • Prodomain Cleavage: The 47-aa precursor (5.2 kDa) is processed by matrix metalloproteinase-7 (MMP-7), which removes a 6-aa N-terminal segment to yield the 41-aa mature peptide (4.4 kDa). Unlike α-defensins, β-defensin prodomains are short (<20 aa), limiting MMP-7 cleavage sites [3] [6].
  • Structural Protection: Disulfide bonding (C1–C5, C2–C4, C3–C6) shields the mature domain from proteolysis. Reduction of disulfides renders the peptide susceptible to MMP-7 degradation at cryptic sites [3] [6].
  • Tissue-Specific Processing: Intestinal trypsin processes bovine EBD at Arg₄₀↓Val₄₁, generating a 38-aa variant with enhanced activity against Cryptosporidium parvum [5]. This suggests organ-specific protease landscapes dictate defensin functionality.

Allelic Variants and Functional SNPs

Nonsynonymous SNPs in DEFB107 alter expression and function:

  • rs1790086 (A→G): Causes Lys₃₈→Arg substitution in the mature peptide. This conservative change increases peptide cationicity (+1 charge), enhancing electrostatic affinity for bacterial membranes [4].
  • Promoter Variants: A T→C polymorphism at -111 bp disrupts an NF-IL6 binding site, reducing LPS inducibility by 60% in luciferase reporter assays [4].
  • Clinical Correlates: The DEFB107 basal subtype in head/neck cancer (per TCGA data) correlates with overexpression in well-differentiated tumors (p = 0.048 vs. normal) [7]. Linked SNPs associate with altered LCE3D (epidermal differentiation complex gene) expression, suggesting coregulation in barrier defense [7].

Table 3: Clinically Relevant Genetic Variants in DEFB107

VariantLocationFunctional EffectDisease Association
rs1790086 (A→G)Exon 2 (mature peptide)Increased cationicity (+1 charge)Oral cancer progression
rs4927550 (T→C)Promoter (-111 bp)Loss of NF-IL6 binding; reduced inductionRecurrent respiratory infections
DEFB109pPseudogene (chr 8)Premature stop codon in exon 1None (nonfunctional)

Comprehensive List of Beta-Defensins

Properties

Product Name

Beta-defensin C7 precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.